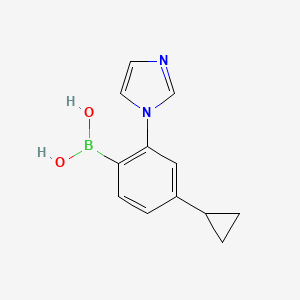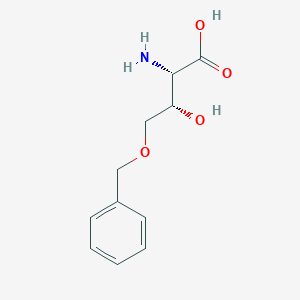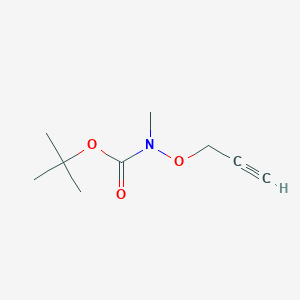![molecular formula C17H17NO2 B14072889 {2-[(3,4-Dimethoxyphenyl)methyl]phenyl}acetonitrile CAS No. 101877-42-3](/img/structure/B14072889.png)
{2-[(3,4-Dimethoxyphenyl)methyl]phenyl}acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzeneacetonitrile, 2-[(3,4-dimethoxyphenyl)methyl]- is an organic compound with the molecular formula C16H17NO2. It is also known by other names such as (3,4-Dimethoxyphenyl)acetonitrile and Homoveratronitrile . This compound is characterized by the presence of a benzene ring substituted with a nitrile group and a 3,4-dimethoxyphenyl group. It is commonly used in organic synthesis and has various applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Benzeneacetonitrile, 2-[(3,4-dimethoxyphenyl)methyl]- can be synthesized through several methods. One common synthetic route involves the reaction of 3,4-dimethoxybenzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) or acetonitrile. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
In industrial settings, the production of Benzeneacetonitrile, 2-[(3,4-dimethoxyphenyl)methyl]- often involves large-scale reactions using similar methods as in laboratory synthesis. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification steps such as recrystallization or distillation are employed to obtain the desired compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
Benzeneacetonitrile, 2-[(3,4-dimethoxyphenyl)methyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are frequently used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Benzeneacetonitrile, 2-[(3,4-dimethoxyphenyl)methyl]- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of dyes, fragrances, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of Benzeneacetonitrile, 2-[(3,4-dimethoxyphenyl)methyl]- involves its interaction with specific molecular targets and pathways. The nitrile group can participate in nucleophilic addition reactions, while the aromatic ring can engage in π-π interactions with other aromatic systems. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzeneacetonitrile: Lacks the 3,4-dimethoxy substitution on the aromatic ring.
(3,4-Dimethoxyphenyl)acetonitrile: Similar structure but without additional substituents on the benzene ring.
Homoveratronitrile: Another name for Benzeneacetonitrile, 2-[(3,4-dimethoxyphenyl)methyl]-.
Uniqueness
Benzeneacetonitrile, 2-[(3,4-dimethoxyphenyl)methyl]- is unique due to the presence of both the nitrile group and the 3,4-dimethoxy substitution on the aromatic ring. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Eigenschaften
CAS-Nummer |
101877-42-3 |
|---|---|
Molekularformel |
C17H17NO2 |
Molekulargewicht |
267.32 g/mol |
IUPAC-Name |
2-[2-[(3,4-dimethoxyphenyl)methyl]phenyl]acetonitrile |
InChI |
InChI=1S/C17H17NO2/c1-19-16-8-7-13(12-17(16)20-2)11-15-6-4-3-5-14(15)9-10-18/h3-8,12H,9,11H2,1-2H3 |
InChI-Schlüssel |
DVNWZDHGZGPHEZ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)CC2=CC=CC=C2CC#N)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-10,13-dimethyl-2-morpholino-16-(pyrrolidin-1-yl)hexadecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B14072826.png)










